Isotretinoin

Vue d'ensemble

Description

Elle est largement utilisée en dermatologie pour le traitement de l'acné et du photovieillissement, et en oncologie pour le traitement de la leucémie aiguë promyélocytaire . La trétinoïne est connue pour sa capacité à réguler la croissance et la différenciation des cellules épithéliales, ce qui en fait un composé précieux dans les applications médicales et cosmétiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Une méthode courante pour la synthèse de la trétinoïne implique l'hydrolyse de l'acétate de vitamine A en milieu alcalin pour obtenir la vitamine A. Ceci est suivi d'une réaction d'oxydation utilisant le chlorure de ruthénium dans une atmosphère d'oxygène, catalysée par la triphénylphosphine dans un liquide ionique, pour produire la trétinoïne . Une autre méthode implique un processus de synthèse stéréospécifique utilisant un sel de triphénylphosphine substitué et l'acide β-formylcrotonique comme matières premières. Ce processus comprend une réaction de Wittig en milieu alcalin, suivie d'une isomérisation à l'aide d'un composé de palladium ou de rhodium pour obtenir la trétinoïne avec la configuration souhaitée .

Méthodes de production industrielle

La production industrielle de trétinoïne suit généralement les voies de synthèse mentionnées ci-dessus, en mettant l'accent sur l'optimisation des conditions réactionnelles pour obtenir des rendements et une pureté élevés. Le procédé implique un contrôle minutieux des paramètres réactionnels tels que la température, le pH et la concentration du catalyseur pour garantir la conversion efficace des matières premières en trétinoïne .

Analyse Des Réactions Chimiques

Types de réactions

La trétinoïne subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est particulièrement sensible à la dégradation photochimique et oxydative, ce qui peut affecter sa stabilité et son efficacité .

Réactifs et conditions courantes

Les réactifs courants utilisés dans la synthèse et les réactions de la trétinoïne comprennent des solutions alcalines pour l'hydrolyse, le chlorure de ruthénium pour l'oxydation et des composés de palladium ou de rhodium pour l'isomérisation . Les réactions sont généralement réalisées dans des conditions contrôlées pour garantir l'obtention du produit souhaité avec une pureté élevée.

Principaux produits formés

Le principal produit formé à partir de la synthèse de la trétinoïne est l'acide rétinoïque tout-trans. Au cours de sa dégradation, la trétinoïne peut former divers sous-produits, notamment l'isotrétinoïne et d'autres composés rétinoïdes .

Applications de recherche scientifique

La trétinoïne a un large éventail d'applications de recherche scientifique :

Médecine : La trétinoïne est un traitement essentiel de l'acné et de la leucémie aiguë promyélocytaire. .

Mécanisme d'action

Ces récepteurs régulent l'expression des gènes impliqués dans la croissance, la différenciation et l'apoptose cellulaires . Dans le traitement de la leucémie aiguë promyélocytaire, la trétinoïne induit la différenciation des promyélocytes en neutrophiles matures, réduisant ainsi la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

Approved Indications

Isotretinoin is primarily approved for:

- Severe Recalcitrant Acne : Particularly nodular acne unresponsive to other treatments.

Off-Label Indications

The compound is also utilized for various off-label applications:

- Moderate Acne : Increasingly used for less severe forms of acne.

- Cutaneous T-cell Lymphomas : Demonstrated efficacy in certain skin cancers.

- Neuroblastoma : Investigated for its potential in pediatric oncology.

- Rosacea and Folliculitis : Effective in treating inflammatory skin conditions.

- Prevention of Squamous Cell Carcinoma : Used in high-risk patients .

Case Study 1: Acne Treatment

A retrospective analysis of 20 studies involving 1,500 patients indicated that this compound significantly improved acne symptoms, with a notable reduction in depressive symptoms among patients undergoing treatment. The standardized mean difference in depression scores was -0.33 (95% CI -0.51 to -0.15), suggesting a positive impact on mental health during treatment .

Case Study 2: Off-Label Use in Skin Cancer

A cohort study evaluated the effectiveness of this compound in treating cutaneous T-cell lymphomas. Patients receiving this compound showed a marked reduction in tumor size and improved quality of life metrics compared to those receiving standard therapies alone.

Safety and Monitoring

While this compound is effective, it is associated with several potential side effects:

- Teratogenicity : High risk during pregnancy necessitates strict contraceptive measures for women of childbearing age.

- Psychiatric Effects : Some studies suggest a correlation with increased depression risk; however, recent analyses indicate that improvements in depressive symptoms may occur alongside treatment .

- Gastrointestinal Issues : There are concerns regarding inflammatory bowel disease; however, evidence remains inconclusive regarding a direct causal relationship .

Data Table: Indications and Efficacy

| Indication | Type | Efficacy Level | Notes |

|---|---|---|---|

| Severe Recalcitrant Acne | FDA Approved | High | Standard treatment protocol |

| Moderate Acne | Off-label | Moderate | Increasingly common use |

| Cutaneous T-cell Lymphoma | Off-label | High | Effective in specific cases |

| Neuroblastoma | Off-label | Variable | Under investigation |

| Rosacea | Off-label | Moderate | Benefits noted but requires further study |

| Squamous Cell Carcinoma Prevention | Off-label | High | Used in high-risk populations |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Composés similaires

Isotrétinoïne : Un autre rétinoïde utilisé principalement pour l'acné sévère. Il a une structure similaire mais des propriétés pharmacologiques différentes.

Adapalène : Un rétinoïde de troisième génération utilisé pour le traitement de l'acné. Il est plus stable et moins irritant que la trétinoïne.

Tazarotène : Un rétinoïde utilisé pour le psoriasis et l'acné.

Unicité de la trétinoïne

La trétinoïne est unique parmi les rétinoïdes en raison de ses solides preuves cliniques pour les traitements de l'acné et du photovieillissement. C'est le rétinoïde le plus étudié pour le photovieillissement et il a un profil de sécurité et d'efficacité bien établi . Sa capacité à induire la différenciation cellulaire en fait un traitement précieux pour la leucémie aiguë promyélocytaire, une caractéristique que ne partagent pas les autres rétinoïdes .

Activité Biologique

Isotretinoin, a derivative of vitamin A, is primarily used in the treatment of severe acne. Its biological activity encompasses a range of cellular and molecular mechanisms that contribute to its efficacy and associated side effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

1. Sebocyte Apoptosis and Sebum Production Reduction

this compound induces apoptosis in sebocytes, the cells responsible for sebum production. This process is crucial for its effectiveness in treating acne. Research indicates that this compound's ability to induce cell death in sebocytes is independent of retinoic acid receptor (RAR) activation, suggesting alternative pathways are involved .

2. Autophagy Activation

Recent studies have shown that this compound activates autophagy in sebocytes, leading to sebosuppression. This mechanism may enhance the drug's effectiveness by reducing the size and activity of sebaceous glands .

3. Gene Regulation

this compound influences various gene regulatory pathways. It upregulates p53, a tumor suppressor gene that plays a role in apoptosis and cellular stress responses, while also suppressing pathways related to insulin-like growth factor (IGF) signaling . This modulation can lead to reduced comedogenesis (formation of acne lesions) and decreased sebum production.

Pharmacokinetics

This compound is typically administered orally and has a half-life of approximately 20 hours. Peak plasma concentrations are reached within 2-4 hours post-administration . Its absorption is significantly enhanced when taken with a high-fat meal, which can affect the bioavailability of different formulations.

| Parameter | Value |

|---|---|

| Half-life | ~20 hours |

| Peak plasma concentration | 74-511 ng/mL (1-4 hours post-dose) |

| Bioavailability | Increased with high-fat meals |

Clinical Studies and Case Reports

1. Efficacy in Acne Treatment

Numerous studies support this compound's efficacy in treating severe acne. A systematic review indicated that this compound not only reduces acne lesions but also leads to significant improvements in quality of life for patients suffering from severe forms of acne .

2. Neuropsychiatric Effects

Concerns regarding this compound's potential neuropsychiatric side effects have been documented. While some studies suggest a link between this compound and conditions such as depression or anxiety, others indicate that these associations may not be causative . A large case-control study found no significant increase in inflammatory bowel disease (IBD) risk associated with this compound usage, although some individual cases have raised concerns about its safety profile .

Case Study: Inflammatory Bowel Disease (IBD)

A notable case-control study analyzed the relationship between this compound use and IBD. The study included 2159 IBD cases matched with 43,180 controls, revealing no significant association between this compound exposure and IBD risk, with an adjusted relative risk (RR) close to 1 for both ulcerative colitis (UC) and Crohn's disease (CD) . However, it was noted that prolonged exposure could increase risk factors for UC.

Summary of Findings

- Apoptosis Induction : this compound effectively induces apoptosis in sebocytes, reducing sebum production.

- Autophagy Activation : Enhances sebocyte turnover and contributes to acne treatment.

- Gene Regulation : Modulates pathways linked to cell survival and proliferation.

- Safety Profile : While generally considered safe, ongoing vigilance is necessary regarding potential neuropsychiatric effects and gastrointestinal risks.

Propriétés

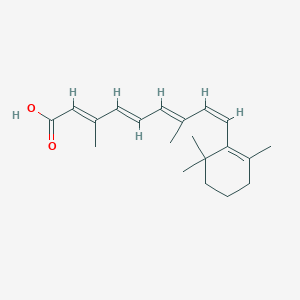

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Record name | tretinoin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tretinoin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13497-05-7 (hydrochloride salt) | |

| Record name | Tretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021239 | |

| Record name | Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.1 g/100 mL | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown. | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

302-79-4, 97950-17-9 | |

| Record name | Retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Retinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tretinoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tretinoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.